Potent Human Oxytocin Receptor Agonism: Comparative EC50 Values
Maoto demonstrates potent and selective agonism at the human oxytocin receptor, with an EC50 of 0.120 nM in a cell-based luciferase reporter gene assay [1]. In direct comparison, its affinity for the related vasopressin V2 receptor is substantially weaker (EC50 66 nM), representing a 550-fold selectivity window. This level of potency and selectivity is not observed for the majority of 8-azasteroid analogs, many of which lack any reported activity at these GPCR targets, and it differs markedly from the anti-inflammatory action of classical steroidal agents like prednisolone, which primarily target glucocorticoid receptors [2].
| Evidence Dimension | Receptor Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.120 nM at human oxytocin receptor |
| Comparator Or Baseline | Human vasopressin V2 receptor (EC50 = 66 nM); Prednisolone (glucocorticoid receptor agonist, EC50 not applicable to oxytocin) |
| Quantified Difference | Maoto is 550-fold more potent at the oxytocin receptor than at the vasopressin V2 receptor. |
| Conditions | Human oxytocin receptor expressed in CHO-K1 cells; human vasopressin V2 receptor expressed in HEK293 cells; 5-hour incubation with firefly luciferase reporter gene assay. |
Why This Matters
This quantitative potency and selectivity profile justifies Maoto's procurement for studies investigating oxytocinergic signaling pathways, distinguishing it from both its closest structural analogs and functionally distinct anti-inflammatory steroids.
- [1] BindingDB. (2025). Entry BDBM50044756 for 15-Methyl-8-aza-16-oxagona-1,3,5(10),13-tetraen-17-one. View Source
- [2] Patent SU776048A1. (1983). Derivatives of 8-aza-16-oxagona-17-ones exhibiting anti-inflammatory, membrane-stabilizing and anti-fibrinolytic activity and a method for their preparation. View Source
